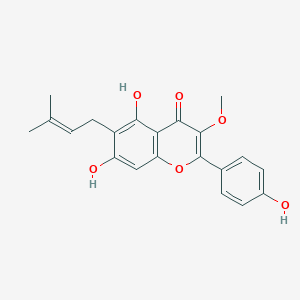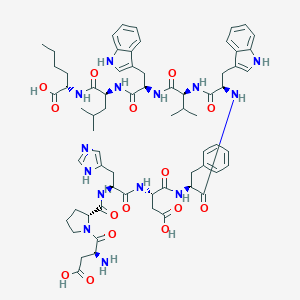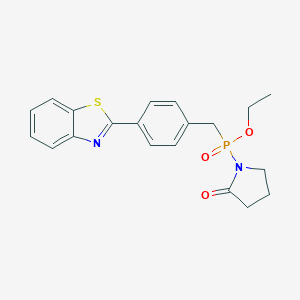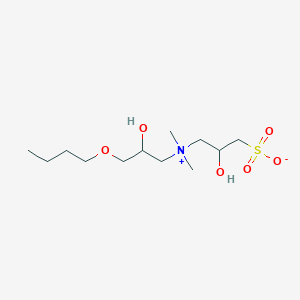
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine is a chemical compound with the molecular formula C16H21NO5 and a molecular weight of 307.34 g/mol . This compound is known for its unique structure, which includes a benzyl group, a hydroxy group, and a methacryloyloxypropyl group attached to a glycine backbone. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine involves several steps. One common method includes the reaction of glycine with benzyl chloride to form N-benzylglycine. This intermediate is then reacted with 2-hydroxy-3-methacryloyloxypropyl chloride under basic conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles such as halides or amines.
Polymerization: The methacryloyloxypropyl group allows the compound to participate in free radical polymerization reactions, forming polymers with various applications.
Scientific Research Applications
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine has a wide range of scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine involves its interaction with various molecular targets and pathways. The compound’s methacryloyloxypropyl group allows it to participate in polymerization reactions, forming cross-linked networks that can encapsulate drugs or other active agents. The benzyl group provides hydrophobic interactions, enhancing the compound’s ability to interact with biological membranes and improve drug delivery efficiency .
Comparison with Similar Compounds
N-Benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine can be compared with other similar compounds such as:
N-Benzylglycine: Lacks the methacryloyloxypropyl group, making it less suitable for polymerization reactions.
N-(2-Hydroxy-3-methacryloyloxypropyl)glycine:
N-Benzyl-N-(2-hydroxypropyl)glycine: Lacks the methacryloyloxy group, limiting its use in polymer synthesis.
This compound stands out due to its unique combination of functional groups, making it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
101184-87-6 |
|---|---|
Molecular Formula |
C16H21NO5 |
Molecular Weight |
307.34 g/mol |
IUPAC Name |
2-[benzyl-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]amino]acetic acid |
InChI |
InChI=1S/C16H21NO5/c1-12(2)16(21)22-11-14(18)9-17(10-15(19)20)8-13-6-4-3-5-7-13/h3-7,14,18H,1,8-11H2,2H3,(H,19,20) |
InChI Key |
NVPZFLQHKUAKTM-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCC(CN(CC1=CC=CC=C1)CC(=O)O)O |
Canonical SMILES |
CC(=C)C(=O)OCC(CN(CC1=CC=CC=C1)CC(=O)O)O |
Synonyms |
N-benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine N-benzyl-N-(2-hydroxy-3-methacryloyloxypropyl)glycine, dicalcium salt NBG-GMA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-](/img/structure/B9082.png)






